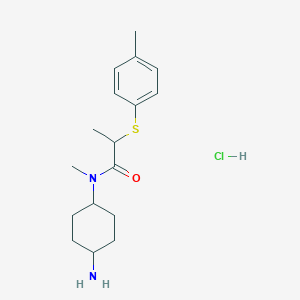
N-(4-Aminocyclohexyl)-N-methyl-2-(4-methylphenyl)sulfanylpropanamide;hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
- The N-methylcyclohexylamine is then reacted with 4-methylbenzenesulfonyl chloride to introduce the methylphenyl group.
- Reaction conditions: This step typically requires a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction.
Formation of the Sulfanylpropanamide Moiety
- The final step involves the reaction of the intermediate with 2-chloropropanamide in the presence of a base to form the desired sulfanylpropanamide structure.
- Reaction conditions: This step is often carried out under reflux conditions to ensure complete reaction.
Industrial Production Methods
In an industrial setting, the production of N-(4-Aminocyclohexyl)-N-methyl-2-(4-methylphenyl)sulfanylpropanamide;hydrochloride is scaled up using continuous flow reactors to ensure consistent quality and yield. The use of automated systems for reagent addition and temperature control is crucial to maintain the reaction conditions and optimize the production process.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-Aminocyclohexyl)-N-methyl-2-(4-methylphenyl)sulfanylpropanamide;hydrochloride typically involves multiple steps:
-
Formation of the Cyclohexylamine Intermediate
- Starting with cyclohexanone, the compound undergoes reductive amination with methylamine to form N-methylcyclohexylamine.
- Reaction conditions: Reductive amination is usually carried out in the presence of a reducing agent such as sodium cyanoborohydride.
Chemical Reactions Analysis
Types of Reactions
-
Oxidation
- The compound can undergo oxidation reactions, particularly at the sulfanyl group, leading to the formation of sulfoxides or sulfones.
- Common reagents: Hydrogen peroxide or m-chloroperbenzoic acid.
-
Reduction
- Reduction of the amide group can yield the corresponding amine.
- Common reagents: Lithium aluminum hydride or borane.
-
Substitution
- The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.
- Common reagents: Nitric acid for nitration, bromine for bromination.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Corresponding amines.
Substitution: Nitro or halogenated derivatives of the aromatic ring.
Scientific Research Applications
N-(4-Aminocyclohexyl)-N-methyl-2-(4-methylphenyl)sulfanylpropanamide;hydrochloride is utilized in various fields:
-
Chemistry
- As a reagent in organic synthesis for the preparation of complex molecules.
- In studies of reaction mechanisms and kinetics.
-
Biology
- As a probe in biochemical assays to study enzyme interactions and protein binding.
- In cell culture studies to investigate cellular uptake and metabolism.
-
Medicine
- Potential therapeutic applications in the development of new drugs targeting specific pathways.
- Used in pharmacological studies to understand its effects on biological systems.
-
Industry
- As an intermediate in the synthesis of pharmaceuticals and agrochemicals.
- In the production of specialty chemicals for various applications.
Mechanism of Action
The mechanism by which N-(4-Aminocyclohexyl)-N-methyl-2-(4-methylphenyl)sulfanylpropanamide;hydrochloride exerts its effects involves its interaction with specific molecular targets:
Molecular Targets: Enzymes, receptors, and transport proteins.
Pathways Involved: The compound may modulate signaling pathways by binding to receptors or inhibiting enzyme activity, leading to altered cellular responses.
Comparison with Similar Compounds
Similar Compounds
- N-(4-Aminocyclohexyl)-N-methyl-2-(4-methylphenyl)sulfanylpropanamide
- N-(4-Aminocyclohexyl)-N-methyl-2-(4-methylphenyl)sulfanylpropanamide;hydrobromide
Uniqueness
- Structural Features : The presence of the hydrochloride salt form enhances its solubility and stability compared to other similar compounds.
- Biological Activity : The specific arrangement of functional groups in N-(4-Aminocyclohexyl)-N-methyl-2-(4-methylphenyl)sulfanylpropanamide;hydrochloride may result in unique interactions with biological targets, offering distinct pharmacological properties.
This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, and unique characteristics
Properties
IUPAC Name |
N-(4-aminocyclohexyl)-N-methyl-2-(4-methylphenyl)sulfanylpropanamide;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H26N2OS.ClH/c1-12-4-10-16(11-5-12)21-13(2)17(20)19(3)15-8-6-14(18)7-9-15;/h4-5,10-11,13-15H,6-9,18H2,1-3H3;1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QPDZTSHURPPGLZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)SC(C)C(=O)N(C)C2CCC(CC2)N.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H27ClN2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.














